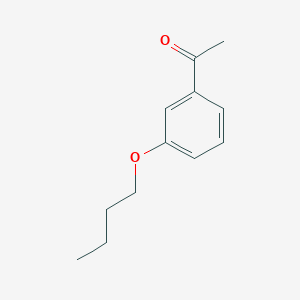

1-(3-Butoxyphenyl)ethanone

CAS No.:

Cat. No.: VC13328445

Molecular Formula: C12H16O2

Molecular Weight: 192.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16O2 |

|---|---|

| Molecular Weight | 192.25 g/mol |

| IUPAC Name | 1-(3-butoxyphenyl)ethanone |

| Standard InChI | InChI=1S/C12H16O2/c1-3-4-8-14-12-7-5-6-11(9-12)10(2)13/h5-7,9H,3-4,8H2,1-2H3 |

| Standard InChI Key | OOQSZGGKIJXEFV-UHFFFAOYSA-N |

| SMILES | CCCCOC1=CC=CC(=C1)C(=O)C |

| Canonical SMILES | CCCCOC1=CC=CC(=C1)C(=O)C |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound’s structure is defined by the following key features:

-

Phenyl backbone: A benzene ring serves as the core structure.

-

Butoxy substituent: A four-carbon alkoxy group (-O-C₄H₉) at the third carbon (meta-position).

-

Acetyl group: A ketone functional group (-COCH₃) at the first carbon (para-position).

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₆O₂ | |

| Molecular Weight | 192.26 g/mol | |

| SMILES | CC(=O)C1=CC(=CC=C1)OCCCC | |

| InChIKey | RFJCQUDURBQQNS-UHFFFAOYSA-N | |

| SPLASH | splash10-0a4i-0090000000 |

Spectroscopic Data

Infrared (IR) and mass spectrometry (MS) analyses provide critical insights into functional groups and fragmentation patterns:

-

IR Spectroscopy: Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether stretch) .

-

Mass Spectrometry: Base peak at m/z 192.12 (molecular ion), with fragments at m/z 149 (loss of C₃H₇) and m/z 105 (acetylphenylium ion) .

Synthesis and Production Methods

Friedel-Crafts Acylation

The most common route involves Friedel-Crafts acylation of 3-butoxyphenol with acetyl chloride in the presence of Lewis acids like AlCl₃:

This method yields moderate to high purity but requires careful control of stoichiometry to avoid over-acylation .

Table 2: Comparative Synthesis Routes

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Friedel-Crafts Acylation | 65–75 | 90–95 | Byproduct formation |

| Hydrogenolysis | 70–80 | 85–90 | Catalyst cost |

Physicochemical Properties

Solubility and Partitioning

-

Water Solubility: Low (0.1–0.5 mg/L at 25°C) due to hydrophobic butoxy and acetyl groups.

-

LogP (Octanol-Water): 3.2 ± 0.2, indicating high lipophilicity .

-

Melting Point: 45–47°C (crystalline solid).

Stability and Reactivity

-

Thermal Stability: Decomposes above 200°C, releasing CO and phenolic byproducts.

-

Photoreactivity: Susceptible to Norrish Type I cleavage under UV light, forming benzaldehyde derivatives .

Applications and Industrial Relevance

Fragrance and Flavor Industry

The compound’s ketone backbone and alkoxy substituent make it a precursor for musk-like aromas. It is structurally analogous to raspberry ketone (4-(4-hydroxyphenyl)butan-2-one), a widely used flavorant .

Pharmaceutical Intermediates

Recent studies highlight its potential as a building block for anti-inflammatory agents. Enone derivatives of 1-(3-butoxyphenyl)ethanone exhibit inhibitory effects on neutrophil superoxide production, suggesting utility in treating inflammatory diseases .

| Parameter | Outcome | Regulatory Implication |

|---|---|---|

| Skin Sensitization | Category 1B (EU CLP) | Mandatory labeling |

| Aquatic Toxicity | Not classified | No restrictions |

Regulatory and Environmental Considerations

Global Regulatory Status

-

EU REACH: Registered for industrial use with restrictions on consumer product concentrations (<1.5%) .

-

US EPA: Exempt from TSCA inventory due to low production volume.

Environmental Fate

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume